2,2,2-Trifluoro-1-(2,4,6-trichloro-phenyl)-ethanone
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Overview
Description
2,2,2-Trifluoro-1-(2,4,6-trichloro-phenyl)-ethanone is an organic compound characterized by the presence of trifluoromethyl and trichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2,4,6-trichloro-phenyl)-ethanone typically involves the reaction of 2,4,6-trichlorobenzoyl chloride with trifluoroacetic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(2,4,6-trichloro-phenyl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of 2,2,2-trifluoro-1-(2,4,6-trichloro-phenyl)ethanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(2,4,6-trichloro-phenyl)-ethanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2,4,6-trichloro-phenyl)-ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-phenylethanone
- 2,2,2-Trifluoro-1-(2,4-dichloro-phenyl)-ethanone
- 2,2,2-Trifluoro-1-(2,4,6-tribromo-phenyl)-ethanone
Uniqueness
2,2,2-Trifluoro-1-(2,4,6-trichloro-phenyl)-ethanone is unique due to the presence of both trifluoromethyl and trichlorophenyl groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C8H2Cl3F3O |
---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2,4,6-trichlorophenyl)ethanone |
InChI |
InChI=1S/C8H2Cl3F3O/c9-3-1-4(10)6(5(11)2-3)7(15)8(12,13)14/h1-2H |
InChI Key |
DINSJOLNIMDIGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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